REACTION_SMILES
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[C:1]([C:2](=[O:3])[NH:4][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)(=[O:11])[O-:12].[CH2:13]([CH3:14])[N+:15]([CH2:16][CH3:17])([CH2:18][CH3:19])[CH2:20][CH3:21].[CH2:29]([O:30][C:31](=[O:32])[C:33]([O:34][CH2:35][CH3:36])=[O:37])[CH3:38].[NH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[Pt:39]>>[C:1]([C:2](=[O:3])[NH:4][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)([O:11][CH2:13][CH3:14])=[O:12]
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Name
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O=C([O-])C(=O)Nc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(=O)Nc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC[N+](CC)(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCOC(=O)C(=O)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Nc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pt]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(=O)Nc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |